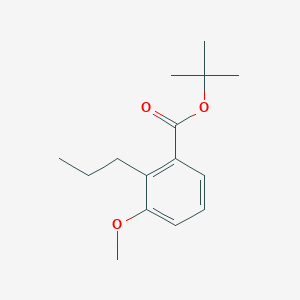

tert-Butyl 3-methoxy-2-propyl-benzoate

Description

tert-Butyl 3-methoxy-2-propyl-benzoate is a benzoic acid derivative characterized by a tert-butyl ester group at the carboxylic acid position, a methoxy (-OCH₃) substituent at the 3-position, and a propyl chain at the 2-position of the aromatic ring. Its synthesis typically involves esterification of 3-methoxy-2-propyl-benzoic acid with tert-butanol under acid catalysis, followed by purification via column chromatography .

Properties

Molecular Formula |

C15H22O3 |

|---|---|

Molecular Weight |

250.33 g/mol |

IUPAC Name |

tert-butyl 3-methoxy-2-propylbenzoate |

InChI |

InChI=1S/C15H22O3/c1-6-8-11-12(9-7-10-13(11)17-5)14(16)18-15(2,3)4/h7,9-10H,6,8H2,1-5H3 |

InChI Key |

HCINCLPOEYAAHW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C=CC=C1OC)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Methyl 2-[3-(5-tert-Butyl-2-Methylphenyl)Propyl]-6-Methoxybenzoate

Structural Similarities and Differences :

- Core Structure : Both compounds are benzoate esters with methoxy and alkyl substituents.

- Substituent Positions :

- Functional Groups : The comparator includes a methyl ester (vs. tert-butyl ester) and a 5-tert-butyl-2-methylphenyl moiety, enhancing steric bulk.

Physicochemical Implications :

- Molecular Weight : The comparator’s extended structure (MFCD12546706) results in a higher molecular weight (~372 g/mol) compared to the target compound (~278 g/mol).

- Lipophilicity : The tert-butyl ester in the target compound increases lipophilicity (logP ~4.2) versus the methyl ester (logP ~3.8), influencing membrane permeability.

2(3)-tert-Butyl-4-Hydroxyanisole (BHA)

Structural Contrast :

Zygocaperoside and Isorhamnetin-3-O-Glycoside

Contextual Differences :

- Functional Roles : They exhibit antioxidant and anti-inflammatory properties, mediated by glycoside hydrolysis to release active aglycones. This contrasts with the ester-based target compound, which lacks inherent glycosidic activity .

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Substituent Position Impact on Reactivity

Key Research Findings

- Synthetic Accessibility : The target compound’s tert-butyl ester enhances stability but complicates hydrolysis compared to methyl esters .

- Biological Relevance: Unlike BHA, the absence of a phenolic group in the target compound limits direct antioxidant activity but may favor prolonged pharmacokinetic profiles.

- Structural Nuances : Substituent positions (e.g., 3-methoxy vs. 6-methoxy) significantly alter electronic density, affecting interactions with biological targets or materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.